molecular formula C17H15N7O4S B10918468 3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole

3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole

Cat. No.: B10918468
M. Wt: 413.4 g/mol
InChI Key: JTKASHADWCZCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole is a complex organic compound that features multiple pyrazole rings and a nitrophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole typically involves multi-step organic reactions. The process may start with the preparation of individual pyrazole rings, followed by their functionalization and subsequent coupling with a nitrophenyl sulfonyl group. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production of such compounds would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules. Examples might be:

  • 3,5-dimethylpyrazole
  • 1-(4-nitrophenyl)sulfonyl-3,5-dimethylpyrazole

Uniqueness

The uniqueness of 3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H15N7O4S

Molecular Weight

413.4 g/mol

IUPAC Name

3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole

InChI

InChI=1S/C17H15N7O4S/c1-21-10-12(8-18-21)16-7-17(13-9-19-22(2)11-13)23(20-16)29(27,28)15-5-3-14(4-6-15)24(25)26/h3-11H,1-2H3

InChI Key

JTKASHADWCZCTD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN(N=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.